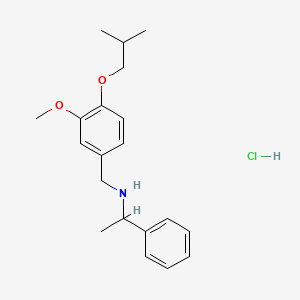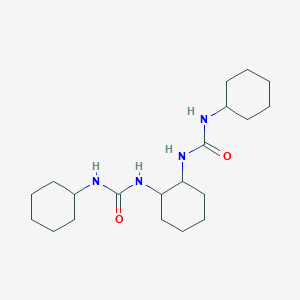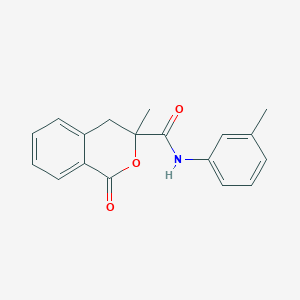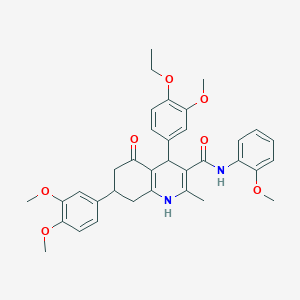![molecular formula C28H24FNO5 B4140450 7-fluoro-2-(4-methoxybenzyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140450.png)
7-fluoro-2-(4-methoxybenzyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
The compound “7-fluoro-2-(4-methoxybenzyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” represents a class of organic molecules that exhibit a wide range of chemical and physical properties due to their complex structure, which includes multiple functional groups such as fluorine, methoxybenzyl, and propoxyphenyl moieties attached to a dihydrochromeno[2,3-c]pyrrole-3,9-dione core.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multistep chemical reactions, including nucleophilic substitution, condensation, and cyclization. For example, the synthesis of related fluorine-containing heterocyclic compounds typically utilizes nucleophilic aromatic substitution to introduce fluorine atoms, and cyclization reactions to form the heterocyclic core (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and molecular conformations. The structure of similar compounds shows significant electronic effects due to the presence of fluorine, which can influence the molecule's reactivity and interactions (Kumar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves reactions at the functional groups, such as the fluorine atom's participation in nucleophilic aromatic substitution reactions or the methoxy group's involvement in electrophilic substitutions. The presence of multiple functional groups allows for a variety of chemical transformations, making these compounds versatile intermediates in organic synthesis (Nicolaides et al., 1993).
Physical Properties Analysis
Physical properties, including melting points, boiling points, solubility, and crystal structure, are critical for understanding the behavior of these compounds under different conditions. For instance, compounds with similar structures exhibit varied solubility in organic solvents, which can be attributed to the nature and position of substituents on the heterocyclic core (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and photophysical properties, are influenced by the molecular structure. The electronic effects of substituents like fluorine significantly impact the chemical behavior, making these compounds interesting for studies in materials science and medicinal chemistry (Mitsumoto & Nitta, 2004).
Propriétés
IUPAC Name |
7-fluoro-2-[(4-methoxyphenyl)methyl]-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FNO5/c1-3-13-34-21-6-4-5-18(14-21)25-24-26(31)22-15-19(29)9-12-23(22)35-27(24)28(32)30(25)16-17-7-10-20(33-2)11-8-17/h4-12,14-15,25H,3,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINXYSXINVBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2-[(4-methoxyphenyl)methyl]-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140368.png)
![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)
![methyl 2-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4140375.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4140389.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140396.png)
![1-isopropyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4140409.png)

![N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4140431.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4140459.png)



![N-{[4-allyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4140474.png)